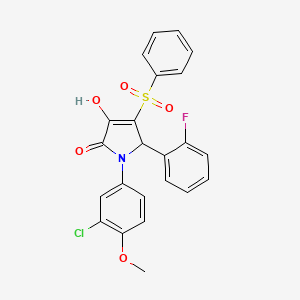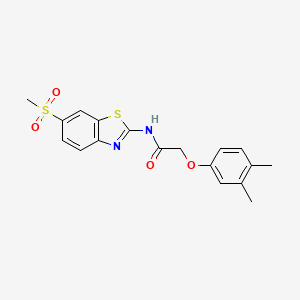![molecular formula C18H21NO3S B12127056 [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B12127056.png)
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline is a complex organic compound that features both an indoline and a sulfonyl group The compound is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to a phenyl ring, further connected to an indoline moiety through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-ethoxy-2,5-dimethylphenyl with a suitable sulfonyl chloride reagent under basic conditions. This reaction typically requires a base such as pyridine or triethylamine and is carried out at low temperatures to prevent side reactions.
Coupling with Indoline: The phenyl sulfonyl intermediate is then coupled with indoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step is usually performed in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding sulfoxides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or thiols.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The indoline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine
- 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and dimethyl groups on the phenyl ring, along with the sulfonyl linkage to the indoline moiety, provides a unique structural framework that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C18H21NO3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO3S/c1-4-22-17-11-14(3)18(12-13(17)2)23(20,21)19-10-9-15-7-5-6-8-16(15)19/h5-8,11-12H,4,9-10H2,1-3H3 |
InChI Key |
GWMPMHOWKTXGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B12126973.png)

![3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127000.png)

![1-[4-(7H-purin-6-ylamino)phenyl]ethanone](/img/structure/B12127008.png)
![2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12127012.png)
![4-Ethyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127015.png)


![methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate](/img/structure/B12127036.png)


![N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B12127045.png)

